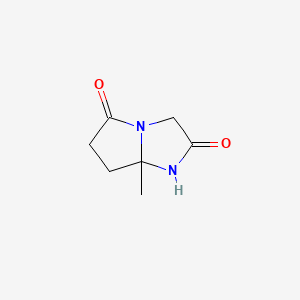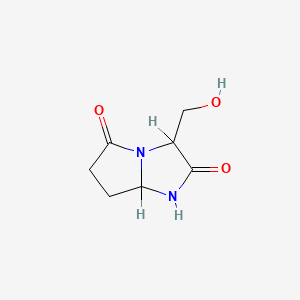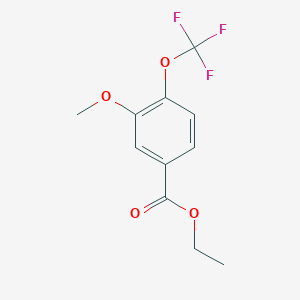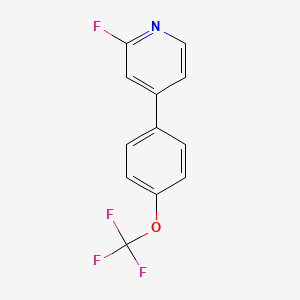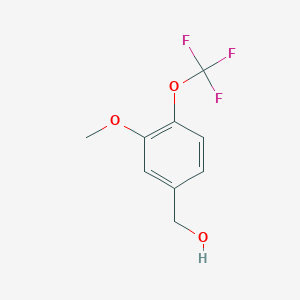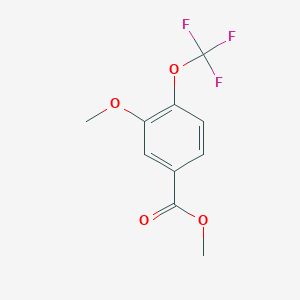
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine
概要
説明
2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound with the CAS Number: 1261592-34-0 . It has a molecular weight of 257.19 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F4NO/c13-11-6-3-9 (7-17-11)8-1-4-10 (5-2-8)18-12 (14,15)16/h1-7H .Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C .科学的研究の応用
Modular Synthesis of Polysubstituted and Fused Pyridines
Researchers have developed a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound. This method enables the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines using readily available starting materials under transition-metal catalyst-free conditions (Song et al., 2016).
Synthesis of Fluorinated Nucleosides
A practical method for introducing fluorine at the 2'-carbon of nucleosides has been described, leading to the synthesis of fluorinated adenine derivatives. This approach offers a new pathway for developing nucleoside analogs with potential therapeutic applications (Maruyama et al., 1999).
Development of Chiral Ligands for Asymmetric Catalysis
New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups have been synthesized for use as chiral ligands in metal-catalyzed asymmetric reactions. These findings contribute to the advancement of asymmetric synthesis methodologies (Wolińska et al., 2021).
Fluorination as a Tool in Organic Synthesis
Research has demonstrated the synthesis of 4-fluoropyridine through electrochemical fluorination, highlighting the versatility of fluorination techniques in organic synthesis. This method offers a mild and selective approach for incorporating fluorine atoms into pyridine derivatives (Fang et al., 2004).
Fluorescent Sensors for Zinc Detection
Studies have explored the use of pyridine–pyridone core structures as fluorescent sensors for Zn^2+, demonstrating significant shifts in emission wavelength and intensity upon metal binding. This research opens avenues for developing sensitive and selective probes for metal ions in biological and environmental samples (Hagimori et al., 2015).
作用機序
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
将来の方向性
It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
特性
IUPAC Name |
2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXRLWNYOOUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

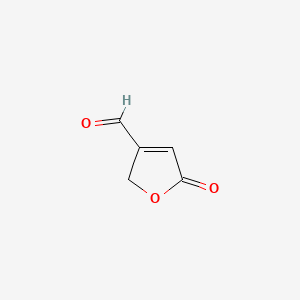
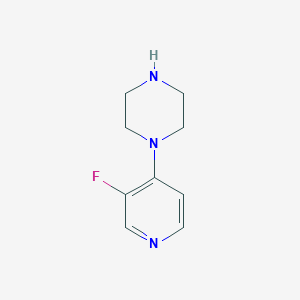

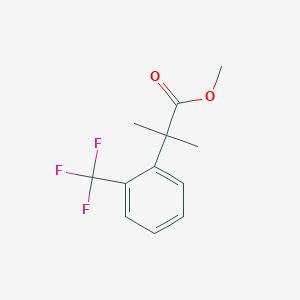
![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)
![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)
